N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC14796671
Molecular Formula: C18H17N5O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C18H17N5O4/c1-23-21-18(20-22-23)13-3-5-14(6-4-13)25-10-17(24)19-9-12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,19,24) |
| Standard InChI Key | MJTASOXHZXOEMR-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered attention in various fields of research, particularly in chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzodioxol ring and a tetrazole moiety. The presence of these functional groups suggests potential biological activities, making it an interesting subject for investigation.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps, including the formation of the benzodioxol and tetrazole rings, followed by their coupling with the phenoxy group. Common methods include:
-
Condensation Reactions: Used to form the amide bond.
-
Nucleophilic Substitution: Employed for the introduction of the phenoxy group.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesis of 1,3-benzodioxol-5-ylmethylamine and 4-(2-methyl-2H-tetrazol-5-yl)phenol.
-
Formation of the Phenoxyacetamide Intermediate: Reaction of the phenol with chloroacetyl chloride.
-
Coupling Reaction: Condensation of the benzodioxol-5-ylmethylamine with the phenoxyacetamide intermediate.
Biological Activities and Potential Applications
Research into the biological activities of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is ongoing, but preliminary studies suggest potential applications in pharmacology, particularly in the development of new drugs. The compound's structural features, such as the tetrazole ring, may confer properties beneficial for drug design, including improved solubility and bioavailability.
Potential Biological Activities:
-
Antimicrobial Activity: The tetrazole group has been associated with antimicrobial properties in some compounds.
-
Anti-inflammatory Effects: Certain benzodioxol derivatives have shown anti-inflammatory activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume